molecular formula C22H17ClFN3O B15030144 7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL

7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL

Cat. No.: B15030144
M. Wt: 393.8 g/mol
InChI Key: CRIZOPXWFAJBPS-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a chlorofluorophenyl group, and a methylpyridinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C22H17ClFN3O

Molecular Weight

393.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C22H17ClFN3O/c1-13-9-11-25-18(12-13)27-21(19-16(23)5-2-6-17(19)24)15-8-7-14-4-3-10-26-20(14)22(15)28/h2-12,21,28H,1H3,(H,25,27)

InChI Key

CRIZOPXWFAJBPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL typically involves multiple steps, starting with the preparation of the quinoline core. This is often achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorinating agents, fluorinating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The pathways involved in these mechanisms are complex and often require further investigation to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure and have been extensively studied for their medicinal properties.

    Chlorofluorophenyl Compounds: Similar compounds include various chlorofluorobenzenes, which are used in the synthesis of pharmaceuticals and agrochemicals.

    Methylpyridinyl Compounds: Compounds like 4-methylpyridine are used as intermediates in organic synthesis.

Uniqueness

What sets 7-[(2-Chloro-6-fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and development in various scientific fields.

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